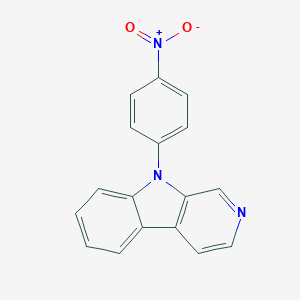

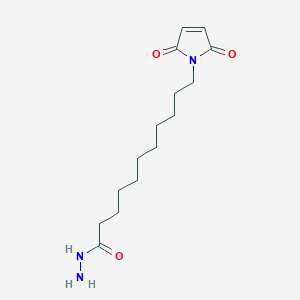

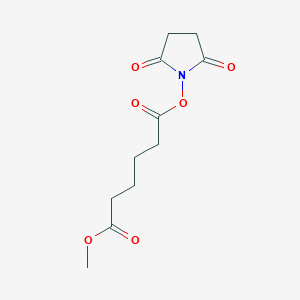

![molecular formula C26H24BrN3O4 B014198 6-[Bromoacetamido]tetramethylrhodamine CAS No. 166442-39-3](/img/structure/B14198.png)

6-[Bromoacetamido]tetramethylrhodamine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Cellular Imaging Applications

“6-[Bromoacetamido]tetramethylrhodamine” is a bright orange-fluorescent dye with excitation ideally suited to the 532 nm laser line . It is commonly conjugated to antibodies and proteins for cellular imaging applications . This makes it a valuable tool in the field of cellular biology, allowing researchers to visualize and track the behavior of these molecules within cells .

Cytoskeleton Counterstaining

Tetramethylrhodamine has been used extensively to label protein conjugates such as phalloidins for cytoskeleton counterstaining . This application is particularly useful in studying cell structure and function, as it allows for the visualization of the cytoskeleton, a critical component of cell structure .

Immunofluorescence

Another significant application of “6-[Bromoacetamido]tetramethylrhodamine” is in the field of immunofluorescence . By conjugating the dye to antibodies, researchers can use it to detect and visualize the presence and location of specific proteins within cells .

Protein Labeling

The primary aliphatic amine of tetramethylrhodamine cadaverine can be reversibly coupled to aldehydes and ketones to form a Schiff base . This Schiff base can then be reduced to generate a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) . This property makes it a useful tool for protein labeling .

Conjugation with Bioactive Molecules

“6-[Bromoacetamido]tetramethylrhodamine” can be conjugated with bioactive molecules, such as antibodies, peptides, proteins, tracers, and amplification substrates . This allows for the creation of brighter, more photostable conjugates, which are ideal for imaging and other applications requiring increased sensitivity and environmentally insensitive fluorescence detection .

Actin Staining

Phalloidin conjugates of “6-[Bromoacetamido]tetramethylrhodamine” are used for bright, specific F-actin staining . This application is crucial in studying the dynamics of the actin cytoskeleton in cells .

Safety and Hazards

While specific safety and hazard information for 6-[Bromoacetamido]tetramethylrhodamine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTKKUNIKVMXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CBr)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400482 | |

| Record name | 6-[Bromoacetamido]tetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[Bromoacetamido]tetramethylrhodamine | |

CAS RN |

166442-39-3 | |

| Record name | 6-[Bromoacetamido]tetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.